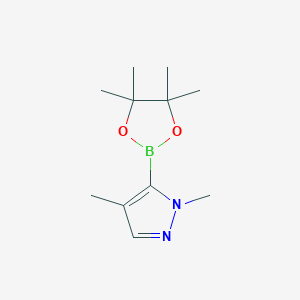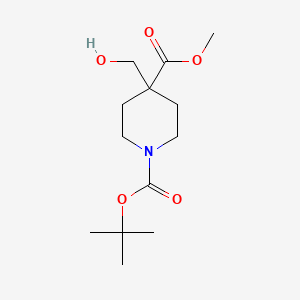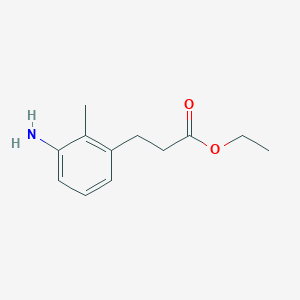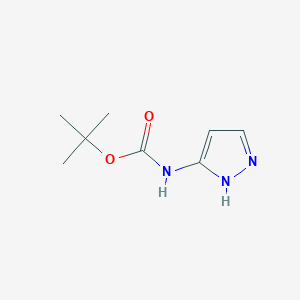
1-(3,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
説明
1-(3,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as PMK, is a chemical compound that is widely used in scientific research. It is a precursor for the synthesis of various drugs, including MDMA (Ecstasy), which is a popular recreational drug.
科学的研究の応用
Mechanistic Insights in Organic Synthesis
The study of dimeric non-phenolic β-O-4-type lignin model compounds, including compounds with structures related to "1-(3,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone," provides valuable mechanistic insights into the acidolysis of lignin. This research highlights the significance of the γ-hydroxymethyl group in determining the reaction mechanism and identifies the presence of hydride transfer and unknown mechanisms in the acidolysis process, contributing to our understanding of lignin degradation and its potential applications in biofuel production and material science (T. Yokoyama, 2015).
Advanced Oxidation Processes for Environmental Remediation
The degradation of acetaminophen (ACT), a pharmaceutical pollutant, through advanced oxidation processes (AOPs) involves complex mechanisms that could be analogous to the degradation pathways of related organic compounds. This research underlines the environmental impact of organic pollutants and the potential of AOPs in mitigating these effects, pointing towards the relevance of understanding the chemical reactivity and degradation pathways of compounds like "1-(3,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone" in environmental science (Mohammad Qutob et al., 2022).
Synthetic Antioxidants and Toxicity Studies
Research on synthetic phenolic antioxidants (SPAs), which share chemical characteristics with "1-(3,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone," emphasizes the importance of understanding the environmental occurrence, human exposure, and toxicity of these compounds. Studies suggest that some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic. This highlights the need for continued research into the safety and environmental impact of synthetic antioxidants and related compounds (Runzeng Liu & S. Mabury, 2020).
Enzymatic Remediation of Organic Pollutants
The use of enzymes and redox mediators in the remediation of various organic pollutants demonstrates an innovative approach to treating wastewater. This enzymatic method enhances the degradation efficiency of recalcitrant compounds, suggesting potential applications in environmental remediation for compounds related to "1-(3,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone." It underscores the versatility of enzymatic processes in addressing pollution and the importance of ongoing research in this area (Maroof Husain & Q. Husain, 2007).
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-15-11-4-3-9(7-12(11)16-2)10(14)8-13-17-5-6-18-13/h3-4,7,13H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOZXBRXARMCHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC2OCCO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901199992 | |
| Record name | Ethanone, 1-(3,4-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901199992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone | |
CAS RN |
1263366-10-4 | |
| Record name | Ethanone, 1-(3,4-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263366-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(3,4-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901199992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1400287.png)
![2-Methyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400288.png)

![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400291.png)
![1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine](/img/structure/B1400292.png)
![3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B1400293.png)

![Benzaldehyde, 2-[(1-methylethyl)thio]-5-nitro-](/img/structure/B1400297.png)
![5-Nitro-6-bromo-1h,3h-benzo[de]isochromene](/img/structure/B1400298.png)




